
4,5'-Dimethylangelicin-NHS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5’-Dimethylangelicin-NHS is a modified form of 4,5’-Dimethylangelicin, a carbofuran coumarin. This compound exhibits photochemical and photosensitivity properties, making it a potential photochemical agent . The NHS (N-hydroxysuccinimide) modification enhances its reactivity, particularly in biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Dimethylangelicin-NHS involves the modification of 4,5’-Dimethylangelicin with NHS. The general synthetic route includes the following steps:
Starting Material: 4,5’-Dimethylangelicin.
Activation: The hydroxyl groups of 4,5’-Dimethylangelicin are activated using NHS and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature
Industrial Production Methods
Industrial production methods for 4,5’-Dimethylangelicin-NHS are not well-documented in the public domain. the general principles of large-scale organic synthesis, including the use of automated reactors and stringent quality control measures, would apply.
Chemical Reactions Analysis
Types of Reactions
4,5’-Dimethylangelicin-NHS undergoes several types of chemical reactions:
Photochemical Reactions: Upon irradiation at 365 nm, it exhibits high photoreactivity towards DNA, inhibiting DNA synthesis
Substitution Reactions: The NHS ester group allows it to react with primary amines, forming stable amide bonds.
Common Reagents and Conditions
Photochemical Reactions: UV light (365 nm).
Substitution Reactions: Primary amines, typically in aqueous or organic solvents.
Major Products Formed
Photochemical Reactions: DNA adducts.
Substitution Reactions: Amide derivatives
Scientific Research Applications
4,5’-Dimethylangelicin-NHS has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,5’-Dimethylangelicin-NHS involves its photochemical properties:
Comparison with Similar Compounds
Similar Compounds
4,5’-Dimethylangelicin: The parent compound without the NHS modification.
Other NHS Esters: Compounds like NHS-biotin and NHS-fluorescein, which are used for bioconjugation.
Uniqueness
4,5’-Dimethylangelicin-NHS is unique due to its dual functionality:
Photochemical Properties: High photoreactivity towards DNA.
Bioconjugation: NHS ester group allows for easy modification of biomolecules
Properties
Molecular Formula |
C21H19NO7S |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)methylsulfanyl]propanoate |
InChI |
InChI=1S/C21H19NO7S/c1-11-9-19(26)28-21-13(11)3-4-15-20(21)14(12(2)27-15)10-30-8-7-18(25)29-22-16(23)5-6-17(22)24/h3-4,9H,5-8,10H2,1-2H3 |
InChI Key |
OQZPARMWNHURPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C)CSCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


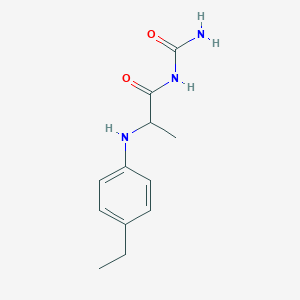
![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)

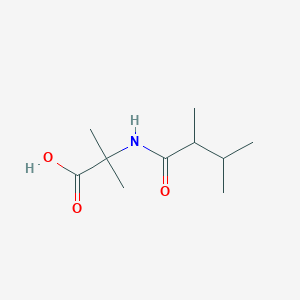
![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)

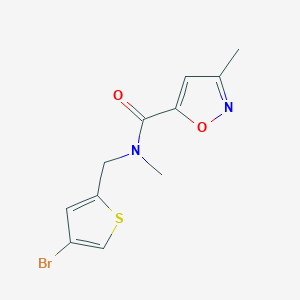
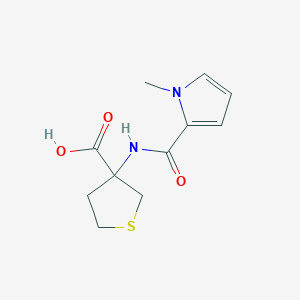
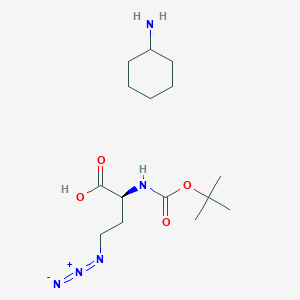
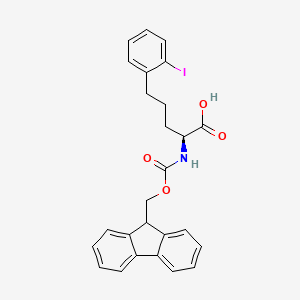
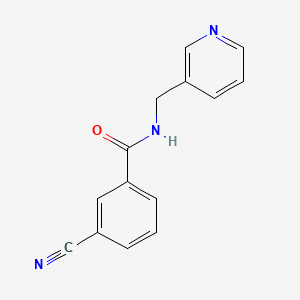
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
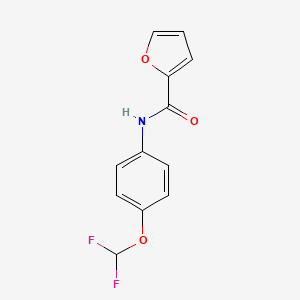
![Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14891328.png)
